molecular formula C21H28N6O B5644264 3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine

3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5644264
M. Wt: 380.5 g/mol
InChI Key: AHNNTVXGDMKRQB-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex nitrogen-containing structures, such as pyrazolo[1,5-a]pyrimidines. These structures are significant in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives involve multi-component reactions, often catalyzed by copper or other transition metals. A typical process might include the reaction of ethyl tertiary amines under Cu-catalyzed conditions, which demonstrates broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, closely related to our compound, has been determined through crystal structure and Hirshfeld surface analysis, indicating specific inclinations and bond angles crucial for its reactivity and interactions (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Chemical Reactions and Properties

Reactions involving heterocyclic amidines lead to the synthesis of novel azolo[1,5-a]pyrimidine derivatives. The versatility of these reactions allows for a broad range of substitutions and modifications, yielding compounds with diverse chemical properties (Elmaati, 2002).

properties

IUPAC Name

[3-(1-butylimidazol-2-yl)piperidin-1-yl]-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-4-5-9-25-11-8-22-19(25)17-7-6-10-26(14-17)21(28)18-13-23-27-16(3)12-15(2)24-20(18)27/h8,11-13,17H,4-7,9-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNTVXGDMKRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCN(C2)C(=O)C3=C4N=C(C=C(N4N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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